Oxcarbazepine D-Glucuronide
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Overview
Description
Oxcarbazepine D-Glucuronide is a metabolite of oxcarbazepine, an antiepileptic drug used primarily for the treatment of partial-onset seizures. Oxcarbazepine is structurally related to carbamazepine but has a different metabolic pathway, leading to the formation of its active metabolite, 10-monohydroxy derivative (MHD), and subsequently, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxcarbazepine is synthesized from carbamazepine through a series of chemical reactions. The primary synthetic route involves the oxidation of carbamazepine to form oxcarbazepine, which is then reduced to MHD. MHD undergoes glucuronidation to form Oxcarbazepine D-Glucuronide .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis starts with the production of oxcarbazepine, followed by its reduction to MHD and subsequent glucuronidation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions: Oxcarbazepine D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the compound. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver, where the enzyme is abundant .
Major Products Formed: The major product formed from the glucuronidation of MHD is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .
Scientific Research Applications
Oxcarbazepine D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolic pathways of oxcarbazepine and its pharmacokinetics. Researchers also investigate its role in drug interactions and its potential effects on the efficacy and safety of oxcarbazepine therapy .
In medicine, this compound is studied for its potential therapeutic effects and its role in the treatment of epilepsy. Its pharmacokinetic properties are crucial for optimizing dosing regimens and minimizing side effects .
Mechanism of Action
Oxcarbazepine D-Glucuronide exerts its effects primarily through its parent compound, oxcarbazepine, and its active metabolite, MHD. Oxcarbazepine and MHD block voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses. These actions prevent the spread of seizures .
Comparison with Similar Compounds
Similar Compounds:
- Carbamazepine
- Eslicarbazepine
- Phenytoin
Comparison: Oxcarbazepine D-Glucuronide is unique compared to its similar compounds due to its distinct metabolic pathway. Unlike carbamazepine, which forms an epoxide metabolite, oxcarbazepine is metabolized to MHD and then to this compound, which is less toxic . Eslicarbazepine, another similar compound, is a prodrug of the (S)-enantiomer of MHD, whereas oxcarbazepine is a racemate . Phenytoin, although used for similar therapeutic purposes, has a different chemical structure and metabolic pathway .
Properties
Molecular Formula |
C21H20N2O8 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20?/m0/s1 |
InChI Key |
YPDZOCJZGXGBAP-BCHVZBRRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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